Cas no 24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
24190-29-2 structure
Product Name:3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
Numero CAS:24190-29-2
MF:C13H20O
MW:192.297304153442
CID:272321
PubChem ID:5498521
Update Time:2025-04-19
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (3E)-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one
- (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (R-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-one
- AC1LCVGL
- b8-7
- c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14
- C13H20O
- EINECS 246-069-2
- h6-8,12H,5,9H2,1-4H3
- SureCN5590917
- UNII-QP734LIN1K component UZFLPKAIBPNNCA-ABZNLYFFSA-N
- [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (r)-(+)-alpha-ionone
- DTXSID801317981
- (+)-(6R)-alpha-Ionone
- (r)-alpha-ionone
- 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (R)-(+)- (8CI)
- (R)-(E)-4,7-Megastigmadien-9-one
- 3-Buten-2-one, 4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (+)-alpha-Ionone
- 24190-29-2
- (S)-4-trans-(2,6,6-trimethyl-cyclohex-2-enyl)-but-3-en-2-one
- 4-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-(3E)-3-Buten-2-one
- SCHEMBL5591019
- Q63395348
- (3E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
-
- Inchi: 1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
- Chiave InChI: UZFLPKAIBPNNCA-GUOLPTJISA-N
- Sorrisi: O=C(C)/C=C/[C@H]1C(C)=CCCC1(C)C
Proprietà calcolate
- Massa esatta: 192.1515
- Massa monoisotopica: 192.151415
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 17.1
Proprietà sperimentali
- PSA: 17.07
- LogP: 3.51410
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Prodotti correlati
- 1322-70-9(methyl ionone gamma)
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 127-41-3(a-Ionone (>90%))
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso